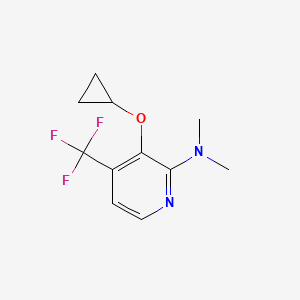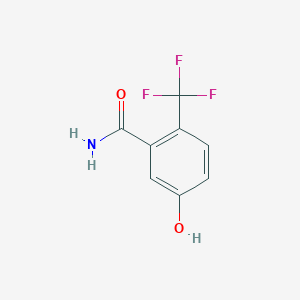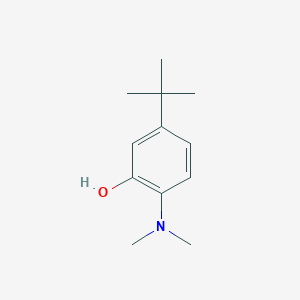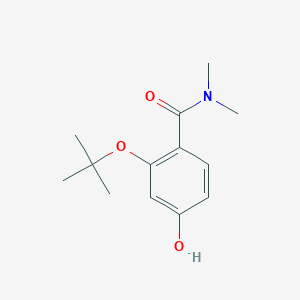
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide typically involves the reaction of 5-cyclopropoxy-2-ethylpyridine with a sulfonamide reagent under controlled conditions. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function . This inhibition can lead to various biological effects, such as antibacterial and antiviral activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Known for its antitumor activity and inhibition of PI3Kα kinase.
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide: Another sulfonamide derivative with similar chemical properties.
Uniqueness
5-Cyclopropoxy-2-ethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and ethyl groups attached to the pyridine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H14N2O3S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-9-10(16(11,13)14)5-8(6-12-9)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
CRAWXPFJPLSVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















